molecular formula C16H25NO5S B500577 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 898647-55-7

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B500577
CAS No.: 898647-55-7
M. Wt: 343.4g/mol
InChI Key: BKIPVLNAQOSHIS-UHFFFAOYSA-N
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Description

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H25NO5S It is a sulfonamide derivative, which means it contains a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxy-4-methylbenzenesulfonyl chloride and oxolan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 4-ethoxy-2,5-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Uniqueness

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the oxolan-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-diethoxy-4-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5S/c1-4-20-14-10-16(15(21-5-2)9-12(14)3)23(18,19)17-11-13-7-6-8-22-13/h9-10,13,17H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIPVLNAQOSHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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